molecular formula C3H6BrNO2 B13518846 3-Bromo-L-alanine CAS No. 62965-17-7

3-Bromo-L-alanine

Cat. No.: B13518846
CAS No.: 62965-17-7
M. Wt: 167.99 g/mol
InChI Key: ORQLXCMGAMWKMJ-REOHCLBHSA-N
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Description

(2R)-2-amino-3-bromopropanoic acid is a chiral amino acid derivative with a bromine atom attached to the third carbon of the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-bromopropanoic acid typically involves the bromination of alanine. One common method is the reaction of L-alanine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via the formation of an intermediate bromonium ion, which is then attacked by the amino group to yield the desired product.

Industrial Production Methods

Industrial production of (2R)-2-amino-3-bromopropanoic acid may involve more scalable and cost-effective methods, such as continuous flow synthesis or the use of biocatalysts to achieve the desired stereochemistry. These methods aim to optimize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-bromopropanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, to form different derivatives.

    Oxidation and Reduction: The amino group can be oxidized to form imines or reduced to form amines.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or ammonia, typically under mild conditions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution: Products include hydroxylated or aminated derivatives.

    Oxidation: Products include imines or nitriles.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

(2R)-2-amino-3-bromopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent or in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (2R)-2-amino-3-bromopropanoic acid exerts its effects depends on its specific application. In enzyme inhibition, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The bromine atom can also participate in halogen bonding, which can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-bromopropanoic acid: The enantiomer of (2R)-2-amino-3-bromopropanoic acid, with similar chemical properties but different biological activities.

    3-bromoalanine: A non-chiral analog with similar reactivity but lacking the stereochemical complexity.

    2-amino-3-chloropropanoic acid: A related compound with a chlorine atom instead of bromine, which may exhibit different reactivity and biological properties.

Uniqueness

(2R)-2-amino-3-bromopropanoic acid is unique due to its specific stereochemistry, which can impart distinct biological activities and reactivity compared to its analogs. The presence of the bromine atom also allows for unique interactions, such as halogen bonding, which can be exploited in various applications.

Properties

IUPAC Name

(2R)-2-amino-3-bromopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6BrNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQLXCMGAMWKMJ-REOHCLBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628374
Record name 3-Bromo-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62965-17-7
Record name 3-Bromo-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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